

# understanding the molecular structure of Nafithromycin

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to the Molecular Structure of **Nafithromycin** 

#### Introduction

**Nafithromycin** (also known as WCK 4873) is a next-generation, semi-synthetic macrolide antibiotic belonging to the ketolide subclass.[1] Developed to combat the growing threat of antimicrobial resistance (AMR), it exhibits potent activity against a broad spectrum of respiratory pathogens, including multidrug-resistant (MDR) strains of Streptococcus pneumoniae.[2][3] Its unique molecular architecture, particularly its lactone-ketolide core and novel side chain, confers a distinct mechanism of action and a favorable pharmacokinetic profile, setting it apart from older macrolides.[4][5] This guide provides a detailed examination of the molecular structure of **Nafithromycin**, its mechanism of action, relevant quantitative data, and the experimental methodologies used in its characterization.

#### **Core Molecular Structure and Identifiers**

**Nafithromycin** is a complex macrocyclic molecule. Structurally, it is derived from erythromycin A and is characterized by a 14-membered lactone ring.[6] Key modifications include the replacement of the L-cladinose sugar at the C-3 position with a keto group, a hallmark of the ketolide class, which broadens its spectrum of activity.[3][7] Its chemical formula is C42H62N6O11S.[8]

A defining feature of **Nafithromycin** is its novel amidoxime function bearing a 2-pyridine-1,3,4-thiadiazole biaryl side chain.[4][9] This side chain is connected to the macrocycle through a



rigid four-atom spacer, which is believed to optimally position the biaryl system for enhanced interaction with its ribosomal target.[3][4]

Table 1: Molecular Identifiers for Nafithromycin

| Identifier       | Value                                                                                                                                                                                                                                                                                  | Reference(s) |
|------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------|
| Chemical Formula | C42H62N6O11S                                                                                                                                                                                                                                                                           | [8][10]      |
| Molecular Weight | 859.05 g/mol                                                                                                                                                                                                                                                                           | [8][10]      |
| CAS Number       | 1691240-78-4                                                                                                                                                                                                                                                                           | [8][10]      |
| IUPAC Name       | (1S,2R,5R,7R,8R,9R,11R,13R, 14S,15R)-8-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-9-methoxy-1,5,7,9,11,13-hexamethyl-4,6,12,16-tetraoxo-N'-[(1S)-1-(5-pyridin-2-yl-1,3,4-thiadiazol-2-yl)ethoxy]-3,17-dioxabicyclo[12.3.0]heptadecane-15-carboximidamide | [6][10]      |
| Synonyms         | WCK 4873, WCK-4873                                                                                                                                                                                                                                                                     | [8][10]      |
| InChlKey         | RLFCSBSRGRJFRO-<br>QAOQTAGDSA-N                                                                                                                                                                                                                                                        | [6][8]       |
| SMILES           | CC[C@@H]1[C@@]2( INVALID-LINKINVALID- LINKINVALID-LINK O1)C)C)O[C@H]3INVALID- LINKC)N(C)C)O) (C)OC)C">C@@H INVALID-LINK/C(=N/O INVALID-LINK C4=NN=C(S4)C5=CC=CC=N5 )/N)C                                                                                                               | [8][10]      |



#### **Mechanism of Action: Dual Ribosomal Binding**

**Nafithromycin** exerts its antibacterial effect by inhibiting bacterial protein synthesis.[11] Like other macrolides, it binds to the 50S subunit of the bacterial ribosome. However, its key advantage lies in its ability to bind to two distinct domains of the 23S rRNA component: Domain V and Domain II.[2][12] This dual-binding mechanism allows it to overcome common resistance mechanisms, such as Erm-mediated ribosomal methylation, which typically affects binding at Domain V.[2][13] By blocking the peptide exit tunnel, **Nafithromycin** prevents the elongation of the nascent polypeptide chain, ultimately leading to a bacteriostatic or bactericidal effect.



Click to download full resolution via product page

Caption: Mechanism of action for **Nafithromycin**, showing dual binding to the 50S ribosome.

#### **Quantitative Data Summary**



#### **In Vitro Antimicrobial Activity**

**Nafithromycin** demonstrates potent in vitro activity against key respiratory pathogens. Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antibiotic that prevents visible growth of a bacterium, are a standard measure of potency.

Table 2: In Vitro Activity (MIC) of Nafithromycin Against Key Pathogens

| Organism                    | MIC <sub>50</sub> (mg/L) | MIC <sub>90</sub> (mg/L) | Comments                                                                                 | Reference(s) |
|-----------------------------|--------------------------|--------------------------|------------------------------------------------------------------------------------------|--------------|
| Streptococcus<br>pneumoniae | 0.015 - 0.03             | 0.06                     | Potent activity, including against erythromycinand telithromycinnon-susceptible strains. | [3][5][13]   |
| Streptococcus pyogenes      | 0.015                    | 0.015                    | Highly active against this organism.                                                     | [3][5]       |
| Haemophilus<br>influenzae   | -                        | 4                        | Moderate<br>activity.                                                                    | [5]          |
| Moraxella<br>catarrhalis    | -                        | 0.25                     | Active against this common respiratory pathogen.                                         | [5]          |
| Staphylococcus<br>aureus    | 0.06                     | >2                       | Active against methicillin-susceptible (MSSA) and some resistant strains.                | [3][5]       |

## **Pharmacokinetic Properties**



Pharmacokinetic (PK) studies in healthy adult subjects have characterized the absorption, distribution, metabolism, and excretion of **Nafithromycin**.

Table 3: Pharmacokinetic Parameters of Nafithromycin in Healthy Adults

| Parameter                                                | Single Dose<br>(800 mg)   | Multiple Dose<br>(800 mg, Day<br>7) | Units  | Reference(s) |
|----------------------------------------------------------|---------------------------|-------------------------------------|--------|--------------|
| C <sub>max</sub> (Maximum<br>Concentration)              | 1.015 - 1.742             | 1.340 - 2.987                       | mg/L   | [5][14][15]  |
| AUC <sub>0-24</sub> (Area<br>Under the Curve)            | 12.89                     | 13.48 - 43.46                       | h·mg/L | [14][15]     |
| T <sub>max</sub> (Time to C <sub>max</sub> )             | ~3.97                     | ~3.69                               | hours  | [14]         |
| t <sub>1</sub> / <sub>2</sub> (Elimination<br>Half-life) | ~7.7                      | ~9.1                                | hours  | [14]         |
| Effect of Food                                           | ~1.2-fold increase in AUC | -                                   | -      | [5][15]      |

### Cytochrome P450 (CYP) Inhibition Profile

A critical aspect of drug development is assessing the potential for drug-drug interactions, often mediated by the inhibition of CYP enzymes. **Nafithromycin** shows a significantly lower potential for CYP inhibition compared to other ketolides.

Table 4: In Vitro CYP450 Inhibition (IC50) Data



| CYP Isoform                                 | Nafithromycin<br>(IC50, μM) | Telithromycin<br>(IC50, μM) | Solithromycin<br>(IC50, μM) | Reference(s) |
|---------------------------------------------|-----------------------------|-----------------------------|-----------------------------|--------------|
| CYP3A4/5                                    | 70.2 - >300                 | 19.4 - 103                  | 1.2 - 6                     | [16][17]     |
| CYP2D6                                      | >300                        | 95                          | 39                          | [16]         |
| Other CYPs<br>(1A2, 2B6, 2C8,<br>2C9, 2C19) | >300                        | -                           | -                           | [16]         |

#### **Experimental Protocols Summary**

Detailed, step-by-step laboratory protocols are typically proprietary. However, the methodologies employed in the characterization of **Nafithromycin** can be summarized based on published studies.

#### **MIC Determination (Broth Microdilution)**

The in vitro activity of **Nafithromycin** is determined using the broth microdilution method, following guidelines from organizations like the Clinical and Laboratory Standards Institute (CLSI).

- Principle: Serial two-fold dilutions of **Nafithromycin** are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in microtiter plates.
- Inoculum: A standardized suspension of the test bacterium is added to each well.
- Incubation: Plates are incubated under specific atmospheric and temperature conditions (e.g., 35°C for 18-24 hours).
- Endpoint: The MIC is read as the lowest drug concentration that completely inhibits the visible growth of the organism.[13]

#### Pharmacokinetic Analysis (LC-MS/MS)

Plasma concentrations of **Nafithromycin** from clinical trial subjects are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.



- Sample Preparation: Plasma samples are processed, typically involving protein precipitation followed by solid-phase or liquid-liquid extraction to isolate the drug and an internal standard.
- Chromatography: The extracted sample is injected into a high-performance liquid chromatography (HPLC) system. The components are separated on a C18 analytical column using a specific mobile phase gradient.
- Mass Spectrometry: The eluent from the HPLC is introduced into a tandem mass spectrometer. The instrument is set to monitor for specific mass-to-charge (m/z) transitions for Nafithromycin and its internal standard, allowing for highly selective and sensitive quantification.
- Data Analysis: A calibration curve is generated to determine the concentration of Nafithromycin in the unknown samples. PK parameters are then calculated from the resulting concentration-time data.[18]





Click to download full resolution via product page

Caption: A generalized workflow for a clinical pharmacokinetic study.

### Structure-Activity Relationships (SAR)

The potent activity and favorable safety profile of **Nafithromycin** are direct consequences of its specific molecular structure.



Click to download full resolution via product page

Caption: Key structural features of **Nafithromycin** and their functional contributions.

 Lactone-Ketolide Core: The C3-keto group is crucial for avoiding efflux-pump-mediated resistance and improving acid stability compared to older macrolides. This core structure is also associated with a reduced affinity for CYP3A4 enzymes, leading to a lower risk of drugdrug interactions.[3][16]



- Biaryl Side Chain: The rigid side chain containing a pyridinyl-thiadiazole group is optimized
  for interaction with the ribosomal exit tunnel. This feature is primarily responsible for the dualbinding capability, enabling potent inhibition of bacteria that are resistant to single-site
  binders.[2][4]
- Amidoxime Moiety: This novel functional group contributes to the overall binding affinity and efficacy of the molecule.[3][4]

#### Conclusion

The molecular structure of **Nafithromycin** is a testament to rational drug design aimed at overcoming the challenges of antimicrobial resistance. Its lactone-ketolide backbone, combined with a unique dual-binding side chain, results in a potent antibiotic with activity against clinically important and drug-resistant respiratory pathogens. The quantitative data from in vitro and pharmacokinetic studies support its continued development and highlight its potential as a valuable therapeutic option for community-acquired bacterial pneumonia. The favorable safety profile, particularly its low propensity for CYP-mediated drug interactions, further enhances its clinical utility. This in-depth understanding of its molecular features is essential for researchers and clinicians working to combat infectious diseases.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. journal.jkscience.org [journal.jkscience.org]
- 2. Novel Macrolide Antibiotic Nafithromycin for Tackling Emerging Resistance in Respiratory Pathogens Encountered in India PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Safety, Tolerability, and Pharmacokinetics of Oral Nafithromycin (WCK 4873) after Single or Multiple Doses and Effects of Food on Single-Dose Bioavailability in Healthy Adult Subjects - PMC [pmc.ncbi.nlm.nih.gov]



- 6. Buy Nafithromycin | 1691240-78-4 [smolecule.com]
- 7. ejbps.com [ejbps.com]
- 8. medkoo.com [medkoo.com]
- 9. researchgate.net [researchgate.net]
- 10. Nafithromycin | C42H62N6O11S | CID 117587595 PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. amoghavarshaiaskas.in [amoghavarshaiaskas.in]
- 12. researchgate.net [researchgate.net]
- 13. In vitro activity of lactone ketolide nafithromycin (WCK 4873) against Streptococcus pneumoniae isolates enriched with macrolide-resistance phenotype collected from mainland China PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. cabidigitallibrary.org [cabidigitallibrary.org]
- 16. academic.oup.com [academic.oup.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [understanding the molecular structure of Nafithromycin]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10820999#understanding-the-molecular-structure-of-nafithromycin]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com